molecular formula C25H24N4O6 B11265568 2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11265568
M. Wt: 476.5 g/mol
InChI Key: MTFALGJMSSXEMB-JFLMPSFJSA-N
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Description

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ethoxy group, an amide group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps:

    Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst.

    Amide Formation: The amide group is formed by reacting 2-methylphenylamine with acetic anhydride under controlled conditions.

    Iminomethylation: The iminomethyl group is introduced through a condensation reaction between the amide and formaldehyde.

    Esterification: The final step involves the esterification of the phenyl group with 4-nitrobenzoic acid in the presence of a dehydrating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkoxy-substituted derivatives.

Scientific Research Applications

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide and iminomethyl groups may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2,4-dichlorobenzoate
  • 2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-methylbenzoate

Uniqueness

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to the presence of the nitrobenzoate ester, which imparts specific chemical reactivity and potential biological activity. The combination of functional groups in this compound allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H24N4O6

Molecular Weight

476.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C25H24N4O6/c1-3-34-23-14-18(15-27-28-24(30)16-26-21-7-5-4-6-17(21)2)8-13-22(23)35-25(31)19-9-11-20(12-10-19)29(32)33/h4-15,26H,3,16H2,1-2H3,(H,28,30)/b27-15+

InChI Key

MTFALGJMSSXEMB-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=CC=C2C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=CC=C2C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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